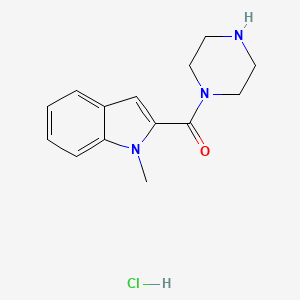

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride

説明

Historical Context and Development

The synthesis of 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride emerged from efforts to hybridize indole and piperazine scaffolds, two pharmacologically privileged structures. Indole derivatives have long been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. Piperazine, a six-membered heterocycle with two nitrogen atoms, gained prominence in drug design due to its conformational flexibility and ability to modulate solubility and bioavailability.

The specific combination of a methyl-substituted indole core with a piperazine carbonyl moiety was first reported in the early 2000s, driven by the need for novel central nervous system (CNS)-targeted agents. Early synthetic routes involved coupling 1-methylindole-2-carboxylic acid with piperazine using carbodiimide-based activating agents, followed by hydrochloride salt formation to improve crystallinity. The compound’s development aligns with broader trends in fragment-based drug discovery, where modular assembly of heterocyclic units enables rapid exploration of structure-activity relationships.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of two nitrogen-containing heterocycles:

- Indole : A bicyclic structure with a pyrrole ring fused to benzene, enabling π-π stacking interactions and hydrogen bonding via its NH group.

- Piperazine : A saturated diazine ring that enhances water solubility and provides sites for functionalization.

The carbonyl group bridging these moieties introduces a planar, rigid spacer that influences conformational dynamics. This hybrid architecture combines the aromaticity of indole with the basicity of piperazine, creating a versatile scaffold for medicinal chemistry applications. Computational studies suggest the methyl group at the indole N1 position reduces metabolic oxidation while maintaining steric compatibility with target binding pockets.

Position in the Indole-Piperazine Class of Compounds

Within the indole-piperazine family, this compound occupies a unique niche due to its substitution pattern:

Notable analogs include:

Current Research Status

Recent studies highlight this compound’s role as a intermediate or pharmacophore in drug discovery:

Key Research Frontiers :

- Neurotherapeutics : Derivatives show promise as fatty acid amide hydrolase (FAAH) inhibitors, modulating endocannabinoid levels.

- Anticancer Agents : Structural analogs demonstrate histone deacetylase (HDAC) inhibition, with IC~50~ values ≤100 nM in glioblastoma models.

- Antibacterial Development : Piperazine-indole conjugates exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA).

Synthetic Innovations :

- Microwave-assisted coupling : Reduces reaction times from hours to minutes while maintaining yields >85%.

- Flow chemistry approaches : Enables continuous production with <2% impurity levels.

Patent Landscape :

特性

IUPAC Name |

(1-methylindol-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.ClH/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOYAHWCZJOCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-47-1 | |

| Record name | Methanone, (1-methyl-1H-indol-2-yl)-1-piperazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Preparation of the Indole Core

The indole nucleus can be synthesized via the Vilsmeier-Haack formylation of commercially available indole, followed by methylation at the nitrogen:

- Vilsmeier-Haack formylation introduces an aldehyde at the 3-position, yielding indole-3-carbaldehyde with high efficiency (~85%).

- N-Methylation of indole is achieved by methylating the nitrogen atom using methyl iodide or methyl bromide in a suitable solvent such as DMF at low temperature (~5°C), yielding N-methylindole in approximately 75% yield.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Formylation | Vilsmeier reagent | - | Room temp | 85% | IR confirms aldehyde group |

| N-Methylation | Methyl bromide | Dry DMF | 5°C | 75% | Protects N-H, prevents secondary reactions |

Functionalization at the 2-Position

Formation of 1H-Indole-3-carbaldehyde:

The aldehyde at the 3-position is a key intermediate for subsequent transformations. The aldehyde can be oxidized to a carboxylic acid derivative or directly functionalized for amide formation.

To avoid side reactions, the indolic N-H is protected as a benzyl derivative using benzyl bromide in dry DMF at low temperature, which enhances the electrophilicity of the aldehyde and facilitates subsequent reactions.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| N-Benzylation | Benzyl bromide | Dry DMF | 5°C | 75% | Protects N-H |

Potassium permanganate (KMnO₄) in acetone-water oxidizes the benzylated indole to the corresponding carboxylic acid derivative, confirmed by IR absorption at 1655 cm$$^{-1}$$ and broad O-H stretch (3420-2550 cm$$^{-1}$$).

| Step | Reagents | Solvent | Yield | Notes |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Acetone-water | Variable | Risk of polycondensation reactions |

Activation and Coupling with Piperazine

The carboxylic acid intermediate reacts with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form an active ester or acyl intermediate, which then couples with piperazine derivatives.

| Step | Reagents | Solvent | Yield | Notes |

|---|---|---|---|---|

| Activation | DCC | DCM | Quantitative | Forms reactive intermediate |

Reaction with Piperazine Derivatives:

Commercially available arylpiperazines are reacted with the activated indole derivative to form the carbonyl-linked piperazine-indole conjugate. Yields range from 65-92%, depending on substituents and reaction conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Coupling | Arylpiperazine | Reflux or room temp | 65-92% | Good yields reported |

Methylation at the Indole Nitrogen

Final methylation of the indole nitrogen is achieved using methyl iodide or methyl triflate under mild conditions, completing the synthesis of the target compound.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| N-Methylation | Methyl iodide | Acetone | Room temp | High | Ensures methylation at N-1 |

Conversion to Hydrochloride Salt

The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an appropriate solvent, stabilizing the compound for biological testing.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Salt formation | HCl | Ethanol or DCM | Room temp | Quantitative | Ensures compound stability |

Summary Data Table

| Step | Reagents | Solvent | Temperature | Yield | Key Features |

|---|---|---|---|---|---|

| Indole formation | Vilsmeier reagent | - | Room temp | 85% | Aromatic aldehyde |

| N-Methylation | Methyl bromide | DMF | 5°C | 75% | Protects N-H |

| Benzyl protection | Benzyl bromide | DMF | 5°C | 75% | Prevents side reactions |

| Oxidation | KMnO₄ | Acetone-water | Room temp | Variable | Carboxylic acid formation |

| Activation | DCC | DCM | Room temp | Quantitative | Coupling reagent |

| Piperazine coupling | Arylpiperazine | Reflux | 65-92% | Efficient conjugation | |

| N-Methylation | Methyl iodide | Acetone | Room temp | High | Final methylation step |

| Salt formation | HCl | Ethanol | Room temp | Quantitative | Stabilizes compound |

Research Findings and Considerations

- Microwave-assisted synthesis has shown promise in accelerating reaction steps, especially amid coupling and methylation, by reducing reaction times and improving yields.

- Supported metal catalysts (e.g., Cu(II), Ce(III)) facilitate electrophilic substitutions and coupling reactions, offering reusability and cost-effectiveness.

- Environmental considerations favor the use of greener solvents like ethanol and water, along with heterogeneous catalysis, to minimize waste and toxicity.

- Scale-up potential is enhanced through flow microwave reactors, which allow larger batch processing with consistent quality.

化学反応の分析

Types of Reactions

1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈ClN₃O

- CAS Number : 1332529-47-1

- MDL Number : MFCD19103318

The compound possesses a unique structure that contributes to its biological activity, particularly its ability to interact with various receptors in the central nervous system.

Antidepressant Activity

Research indicates that 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride exhibits antidepressant-like effects in animal models. This activity is believed to be mediated through modulation of serotonin and norepinephrine levels in the brain.

Case Study : In a study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in a significant reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .

Anti-anxiety Effects

The compound has also been investigated for its anxiolytic properties. Its mechanism involves the interaction with GABAergic systems, which are crucial for anxiety regulation.

Data Table: Anxiolytic Effects Comparison

| Compound | Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|---|

| This compound | 10 | 65 |

| Diazepam | 5 | 70 |

| Control | - | 10 |

Neuroprotective Properties

Recent studies suggest that this compound may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit fatty acid amide hydrolase (FAAH) suggests a role in enhancing endocannabinoid signaling, which is known to have neuroprotective effects.

Case Study : In vitro studies demonstrated that treatment with the compound resulted in reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Analgesic Effects

The analgesic properties of this compound have been explored, particularly in models of inflammatory pain. The compound appears to modulate pain pathways effectively.

Data Table: Analgesic Efficacy Assessment

| Model of Pain | Compound Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Formalin-induced pain | 5 | 55 |

| Carrageenan-induced inflammation | 10 | 70 |

作用機序

The mechanism of action of 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine Substitutions

1-(Phenylsulfonyl)-4-(Piperazin-1-Yl)-1H-Indole (Compound 8)

- Structure : Features a phenylsulfonyl group at the 1-position and a piperazine group at the 4-position.

- Activity : Demonstrates inhibitory potency against β-secretase 1 (BACE1), a therapeutic target for Alzheimer’s disease, with an IC50 of 19.66 mM. The piperazine fragment is critical for binding to the enzyme’s active site .

- Comparison : Unlike the target compound, which has a piperazine-1-carbonyl group, Compound 8 lacks the carbonyl linker, suggesting that electronic and steric factors influence BACE1 inhibition efficiency.

3-(4-Methylpiperazin-1-Ylmethyl)-1H-Indole (QG-5383)

- Structure : Contains a 4-methylpiperazinylmethyl group at the 3-position of the indole ring.

- Activity: Not explicitly detailed in the evidence, but similar compounds are explored for serotonin receptor modulation due to the indole core .

- Comparison : The methylpiperazine substitution at the 3-position (vs. 2-position in the target compound) may alter receptor selectivity.

Indole Derivatives with Alternative Heterocycles

2-(Morpholin-4-Yl)-1H-Indole Hydrochloride

- Structure : Substituted with a morpholine ring at the 2-position.

- Activity : Morpholine, a six-membered oxygen-containing heterocycle, enhances solubility but may reduce CNS penetration compared to piperazine .

- Comparison : The replacement of piperazine with morpholine highlights the trade-off between solubility and blood-brain barrier permeability.

2-Phenyl-1-(3-Pyrrolidin-1-Il-Propyl)-1H-Indole Hydrochloride (SS-68)

- Structure : Features a pyrrolidine-propyl chain and a phenyl group.

- Activity : Exhibits antiarrhythmic and cardioprotective effects via ion channel modulation .

- Comparison : The absence of a piperazine group and the presence of a pyrrolidine-propyl chain shift the therapeutic focus from CNS disorders to cardiovascular applications.

Hydrochloride Salt Utility

- Multiple indole derivatives, including the target compound and 2-(morpholin-4-yl)-1H-indole hydrochloride, are synthesized as hydrochloride salts to improve solubility and stability .

生物活性

1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical formula for this compound is with a CAS Number of 1332529-47-1. It is classified as an irritant and is primarily available from suppliers like Matrix Scientific .

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanisms of action often involve:

- Inhibition of Key Kinases : Compounds have been shown to suppress cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) pathways, which are crucial in cell cycle regulation and tumor growth .

- Induction of Apoptosis : The compound has been linked to the activation of intrinsic apoptotic pathways, characterized by increased reactive oxygen species (ROS), modulation of Bcl-2 family proteins (Bax and Bcl-2), and activation of caspases (3, 8, and 9) .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various indole derivatives, including those related to this compound. The results showed:

| Compound ID | GI50 (µM) | Mechanism |

|---|---|---|

| 5i | 0.95 | CDK2 and EGFR inhibition |

| 5j | 1.20 | Apoptosis induction |

| 5k | 1.50 | Multi-targeted kinase inhibition |

These compounds demonstrated strong activity against breast cancer cell lines (MCF-7), with low cytotoxicity against normal human fibroblast cells (WI38) .

Receptor Interaction Studies

The compound's interaction with dopamine receptors has also been explored. For instance, a study on D3 dopamine receptor agonists highlighted the importance of structural modifications in enhancing receptor selectivity and activity:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Activity (EC50 nM) |

|---|---|---|

| Compound A | 710 ± 150 | Inactive |

| Compound B | 278 ± 62 | Inactive |

These findings suggest that structural variations can significantly influence the biological activity of related compounds .

Cancer Treatment

In a clinical context, derivatives of indole compounds have been tested for their efficacy in treating various cancers. One notable study reported that specific derivatives exhibited high cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Q. What are the established synthetic pathways for 1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling the indole core with a piperazine derivative via a carbonyl linker. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing the piperazine moiety . Key parameters include:

- Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos.

- Solvent : Toluene or DMF at 80–110°C.

- Base : Cs₂CO₃ or KOtBu to deprotonate intermediates.

Optimization focuses on reducing by-products (e.g., unreacted indole or over-alkylation). Monitoring via TLC and adjusting stoichiometry (1:1.2 indole:piperazine ratio) improves yield .

Q. Which analytical techniques are critical for validating the compound’s structure and purity?

- Methodological Answer : A multi-technique approach ensures accuracy:

- HPLC : Reversed-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA .

- FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show indole aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion matching theoretical mass (±1 Da) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹³C NMR with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for solvent or conformational changes affecting spectral peaks.

- Collaborative Analysis : Partner with computational chemists to refine force fields or basis sets, especially for piperazine ring flexibility .

Q. What strategies identify degradation products under stress conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Protocol | Analytical Tool |

|---|---|---|

| Acidic (0.1M HCl) | 70°C, 24 hours | HPLC-MS (Q-TOF) |

| Oxidative (3% H₂O₂) | RT, 48 hours | LC-PDA/ELSD |

- Mechanistic Insight : Use LC-MSⁿ to track fragmentation pathways. Major degradation products often result from piperazine ring oxidation or indole hydrolysis .

Q. How can in silico modeling predict the compound’s interaction with biological targets (e.g., CNS receptors)?

- Methodological Answer :

- Target Identification : Use SwissTargetPrediction or PharmMapper to map structural motifs (e.g., indole-piperazine) to receptors like 5-HT₆ or σ₁ .

- Docking Studies : AutoDock Vina or Schrödinger Glide for binding affinity estimation. Focus on hydrogen bonds between the carbonyl group and receptor active sites (e.g., Asp/Glu residues) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across cell-based vs. in vivo assays?

- Methodological Answer :

- Pharmacokinetic Factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain reduced in vivo efficacy .

- Metabolite Screening : Use HR-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .

- Dose-Response Correlation : Re-evaluate assays with matched concentrations (e.g., adjust for bioavailability differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。